L-Dansyl-I+/--amino-n-butyric acid
CAS No.: 58260-76-7
Cat. No.: VC18721398
Molecular Formula: C16H20N2O4S
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58260-76-7 |
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Molecular Formula | C16H20N2O4S |
Molecular Weight | 336.4 g/mol |
IUPAC Name | (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid |
Standard InChI | InChI=1S/C16H20N2O4S/c1-4-13(16(19)20)17-23(21,22)15-10-6-7-11-12(15)8-5-9-14(11)18(2)3/h5-10,13,17H,4H2,1-3H3,(H,19,20)/t13-/m0/s1 |
Standard InChI Key | WHTSAZUJHJPZOV-ZDUSSCGKSA-N |
Isomeric SMILES | CC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Canonical SMILES | CCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
L-Dansyl-α-amino-n-butyric acid, systematically named (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid, is a chiral dansylated derivative of α-aminobutyric acid. Its molecular formula is C₁₆H₂₀N₂O₄S, with a molecular weight of 336.41 g/mol . The "L" designation refers to the (S)-configuration at the α-carbon, though racemic (DL) forms are more commonly reported in commercial sources .
Structural Characteristics
The molecule comprises:
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A dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) attached to the amino group of α-aminobutyric acid.
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A four-carbon butyric acid backbone with a carboxylate terminus.
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Piperidinium salt forms (e.g., CAS 77481-12-0) enhance solubility in polar solvents .
Table 1: Key Physicochemical Properties
Property | Value |
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CAS Number (free acid) | 102783-63-1 |
CAS Number (piperidinium salt) | 77481-12-0 |
Molecular Weight | 336.41 g/mol (free acid) |
Exact Mass | 336.114 g/mol |
LogP (Partition Coefficient) | 4.61 (indicating high lipophilicity) |
PSA (Polar Surface Area) | 107.12 Ų |
Synthesis and Derivatization
Synthesis Methodology
The compound is synthesized via dansyl chloride derivatization:
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Reaction: α-Amino-n-butyric acid reacts with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) in an alkaline medium (pH 9–10).
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Quenching: Excess dansyl chloride is neutralized with alanine or acetic acid .
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Purification: The product is isolated via liquid-liquid extraction (toluene) and filtered through a 0.45 μm nylon membrane .
Key Reaction Parameters
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Temperature: 25–30°C to prevent hydrolysis of dansyl chloride.
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Solvent: Bicarbonate buffer (pH 9.5) optimizes sulfonamide bond formation .
Analytical Applications in Chromatography
HPLC Detection of Amino Acids
L-Dansyl-α-amino-n-butyric acid serves as a fluorescent tag for amino acid quantification. In one optimized protocol :
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Column: Phenomenex Synergi Hydro-RP (4 μm, 80 Å, 10 cm × 4.6 mm).
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Mobile Phase: Gradient of acetonitrile (3%–70%) in sodium acetate buffer (pH 5.94).
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Detection: Fluorescence (Ex: 340 nm, Em: 515 nm).
Table 2: HPLC Performance Metrics
Parameter | Value |
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Retention Time | 18.40 min (GABA analog) |
Linear Range | 5–100 pmol |
Detection Limit | 0.5 pmol |
Column Longevity | >1,000 samples |
Neurotransmitter Modulation Studies
In cortical neuron cultures, dansyl-derivatized amino acids enabled quantification of γ-aminobutyric acid (GABA) and glutamate. Nigella sativa extract increased GABA secretion by 30% while reducing glutamate by 22%, demonstrating the compound’s utility in studying inhibitory/excitatory balance .
Biochemical and Pharmacological Insights
Stability Considerations
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Light Sensitivity: Dansyl derivatives degrade under UV light; storage in amber vials is recommended.
Emerging Applications and Future Directions
Pharmaceutical Formulations
GABA-enriched fermented extracts (produced via Lactobacillus brevis PML1) show anticancer and antioxidant activity . Dansyl derivatives could monitor GABA yield in such bioprocesses.
Plant Biochemistry
In forest tree tissues, dansyl derivatization enabled simultaneous quantification of 22 amino acids and polyamines, revealing stress-induced changes in GABA levels .
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